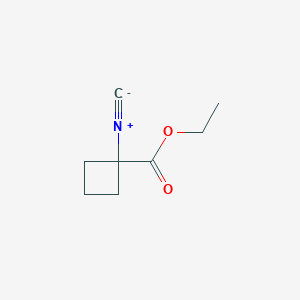
Ethyl 1-isocyanocyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-isocyanocyclobutane-1-carboxylate is an organic compound with the molecular formula C8H11NO2 It consists of a cyclobutane ring substituted with an ethyl ester and an isocyanate group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 1-isocyanocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) as a solvent . The reaction typically takes place at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
化学反応の分析
Types of Reactions
Ethyl 1-isocyanocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of urea derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Cycloaddition: The cyclobutane ring can undergo cycloaddition reactions with suitable dienophiles, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Cycloaddition: Reactions often require elevated temperatures and the presence of a catalyst.
Major Products
Nucleophilic Substitution: Urea derivatives.
Hydrolysis: Carboxylic acid and alcohol.
Cycloaddition: Larger ring systems with potential biological activity.
科学的研究の応用
Ethyl 1-isocyanocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of ethyl 1-isocyanocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of these biomolecules, resulting in various biological effects. The cyclobutane ring may also contribute to the compound’s stability and reactivity.
類似化合物との比較
Ethyl 1-isocyanocyclobutane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-bromocyclobutane-1-carboxylate: Similar structure but with a bromine atom instead of an isocyanate group.
Ethyl 1-cyanocyclopropanecarboxylate: Contains a cyclopropane ring and a cyano group, differing in ring size and functional groups
The uniqueness of this compound lies in its combination of an isocyanate group and a cyclobutane ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
97846-67-8 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
ethyl 1-isocyanocyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-11-7(10)8(9-2)5-4-6-8/h3-6H2,1H3 |
InChIキー |
IRXLTUORYOJBRM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCC1)[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane]](/img/structure/B14326888.png)

![Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14326903.png)
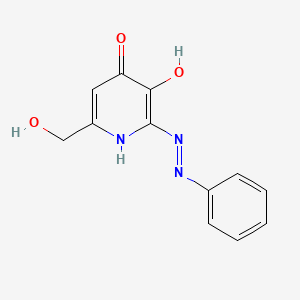
![1,1'-[Methylenedi(4,1-phenylene)]bis(3,4-dimethylidenepyrrolidine)](/img/structure/B14326920.png)
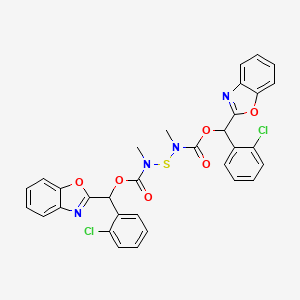
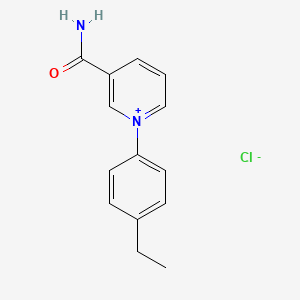
silane](/img/structure/B14326938.png)
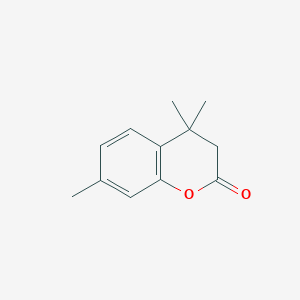

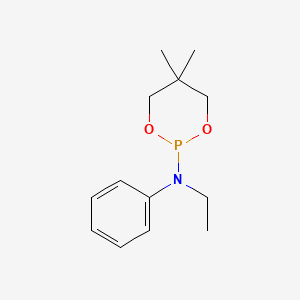
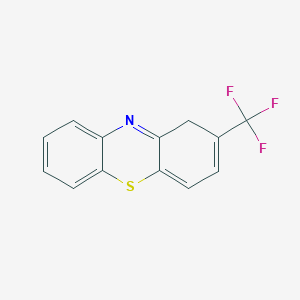
![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
